2-Chloro-N-cyclopropyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-acetamide
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Overview
Description
2-Chloro-N-cyclopropyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-acetamide is a synthetic organic compound It is characterized by the presence of a chloro group, a cyclopropyl group, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-cyclopropyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-acetamide typically involves the following steps:
Formation of the cyclopropyl group: This can be achieved through the reaction of an appropriate alkene with a diazo compound under photochemical or thermal conditions.
Introduction of the chloro group: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.
Formation of the pyrrolidine ring: This can be synthesized via the reaction of a suitable amine with a carbonyl compound, followed by cyclization.
Acetamide formation: The final step involves the reaction of the intermediate with acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-cyclopropyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-acetamide can undergo various chemical reactions, including:
Substitution reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Cyclization reactions: The presence of multiple functional groups allows for potential cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Substitution reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Typical conditions involve refluxing in an appropriate solvent such as ethanol or acetonitrile.
Oxidation reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chloro group.
Scientific Research Applications
2-Chloro-N-cyclopropyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-acetamide has several scientific research applications:
Medicinal chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Materials science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as polymers or coatings.
Biological studies: It can be used in studies to understand its interaction with biological molecules and its potential effects on cellular processes.
Mechanism of Action
The mechanism of action of 2-Chloro-N-cyclopropyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-cyclopropylacetamide: Lacks the pyrrolidine ring, making it less complex.
N-cyclopropyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-acetamide: Lacks the chloro group, which may affect its reactivity.
2-Chloro-N-(1-methyl-pyrrolidin-3-ylmethyl)-acetamide: Lacks the cyclopropyl group, potentially altering its biological activity.
Uniqueness
2-Chloro-N-cyclopropyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-acetamide is unique due to the combination of its functional groups. The presence of the chloro group, cyclopropyl group, and pyrrolidine ring provides a distinct structure that can interact with various molecular targets in unique ways, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-chloro-N-cyclopropyl-N-[(1-methylpyrrolidin-3-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19ClN2O/c1-13-5-4-9(7-13)8-14(10-2-3-10)11(15)6-12/h9-10H,2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYSHTPVNABPUNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)CN(C2CC2)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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